The compound's synthesis is optimized to facilitate large-scale production while maintaining high standards of quality control. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of VVZ-149 throughout the synthesis process .
VVZ-149 has a molecular formula of and a molar mass of approximately 394.51 g/mol. Its structure includes functional groups that are essential for its activity as a glycine transporter inhibitor and serotonin receptor antagonist. The three-dimensional structure can be modeled using computational chemistry software, which helps in understanding its binding interactions with target receptors .
Key features of VVZ-149's molecular structure include:
VVZ-149 primarily engages in competitive inhibition with glycine transporters, specifically GlyT2. The inhibition mechanism involves binding to the transporter site, thereby preventing glycine reuptake into presynaptic neurons, which enhances synaptic glycine levels. This action contributes to its analgesic effects by modulating neurotransmitter dynamics in pain pathways .
In addition to its role as a glycine transporter inhibitor, VVZ-149 also interacts with serotonin receptors, which may further influence pain perception and emotional responses associated with pain .
The mechanism of action for VVZ-149 involves multiple pathways:
Relevant data regarding these properties are critical for developing appropriate dosage forms and ensuring patient safety during administration .
VVZ-149 is primarily investigated for its potential as an analgesic in postoperative settings. Clinical trials have demonstrated its efficacy in reducing opioid consumption among patients experiencing moderate to severe postoperative pain following colorectal surgery. This potential application aims to minimize opioid-related side effects and dependence by providing an effective alternative for pain management .
Moreover, ongoing research into VVZ-149's mechanism may uncover additional therapeutic uses in treating chronic pain conditions or other disorders associated with dysregulated neurotransmitter systems.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3